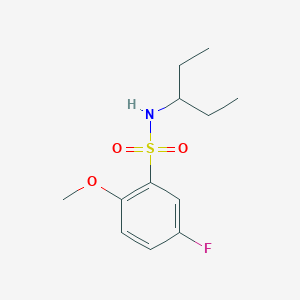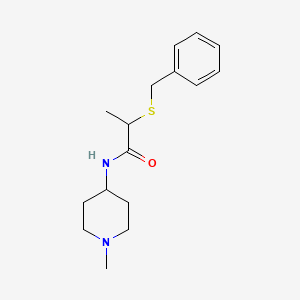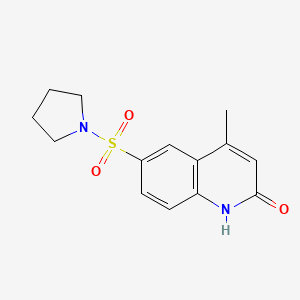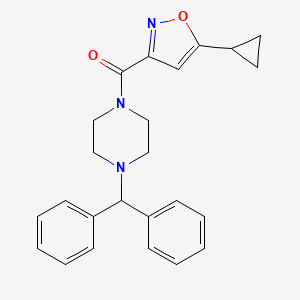
5-FLUORO-2-METHOXY-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE
Overview
Description
5-Fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes:
Reduction: Conversion of the nitro group to an amine group.
Sulfonation: Introduction of the sulfonamide group.
Substitution: Introduction of the fluorine and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the sulfonamide group to a sulfonic acid.
Substitution: Replacement of the fluorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: Formation of 5-hydroxy-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide.
Reduction: Formation of 5-fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonic acid.
Substitution: Formation of 5-chloro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide.
Scientific Research Applications
5-Fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzenesulfonamide: Lacks the pentan-3-yl group.
2-Methoxy-N-(pentan-3-yl)benzenesulfonamide: Lacks the fluorine atom.
5-Fluoro-N-(pentan-3-yl)benzenesulfonamide: Lacks the methoxy group.
Uniqueness
5-Fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide is unique due to the combination of its substituents, which can result in distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, methoxy group, and pentan-3-yl substituent can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-pentan-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-4-10(5-2)14-18(15,16)12-8-9(13)6-7-11(12)17-3/h6-8,10,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODOXEZFCFTCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=C(C=CC(=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(1-naphthyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4493600.png)
![1-(2,6-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4493604.png)
![7-benzyl-8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4493606.png)
![4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4493607.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4493608.png)
![2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4493619.png)
![N-(4-fluorophenyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4493626.png)
![2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4493632.png)

![3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B4493653.png)
![4-{4-[4-(5-Fluoro-2-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine](/img/structure/B4493664.png)


